molecular formula C5H9NO2S B1360310 Isothiocyanatoacetaldehyde dimethyl acetal CAS No. 75052-04-9

Isothiocyanatoacetaldehyde dimethyl acetal

Cat. No.: B1360310
CAS No.: 75052-04-9
M. Wt: 147.2 g/mol
InChI Key: LMLTWPRCKDMKLQ-UHFFFAOYSA-N
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Description

Isothiocyanatoacetaldehyde dimethyl acetal is an organic compound with the molecular formula C₅H₉NO₂S and a molecular weight of 147.195 g/mol . It contains an isothiocyanate group and a dimethyl acetal group, making it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatoacetaldehyde dimethyl acetal can be synthesized from carbonyl compounds using excess methanol catalyzed by a Brønsted acid or Lewis acid, such as boron trifluoride (BF₃), along with a dehydrating agent to drive the equilibrium towards the formation of the acetal . The reaction typically involves the following steps:

    Formation of the Acetal: The carbonyl compound reacts with methanol in the presence of an acid catalyst.

    Introduction of the Isothiocyanate Group: The acetal is then treated with a reagent such as thiophosgene or ammonium thiocyanate to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatoacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄, Raney nickel

    Substitution: Ammonium thiocyanate, thiophosgene

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes

    Reduction: Reduced derivatives such as alcohols or alkanes

    Substitution: Thioureas, thiocarbamates

Scientific Research Applications

Organic Synthesis

Isothiocyanatoacetaldehyde dimethyl acetal is primarily utilized in organic synthesis, particularly for the creation of thiophene derivatives. The compound can be employed in various synthetic pathways, including:

  • Synthesis of Thiophene Derivatives : One notable application involves the reaction of this compound with pyridine derivatives and α-halo compounds to yield polysubstituted thiophenes. These compounds have been screened for anticancer activity against human cancer cell lines such as HEPG2 and MCF7, demonstrating promising results in preliminary studies.

Table 1: Comparison of Synthetic Pathways

Reaction TypeReactants InvolvedProducts Produced
Thiophene SynthesisThis compound, pyridine derivativesPolysubstituted thiophenes
AcetalizationCarbonyl compounds with excess methanolDimethyl acetals

Biological Research

The compound's interaction with biomolecules has made it a subject of interest in proteomics research. Studies focus on its reactivity with proteins and nucleic acids, aiming to elucidate potential biological activities and mechanisms.

Case Study: Anticancer Activity

In a recent study, polysubstituted thiophenes synthesized from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for developing novel anticancer agents.

Structural Chemistry

Understanding the structure of this compound is crucial for its application in drug design and material science. Various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to analyze its structural properties.

Mechanism of Action

The mechanism of action of isothiocyanatoacetaldehyde dimethyl acetal involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • Isothiocyanatoacetone dimethyl acetal
  • Isothiocyanatobenzaldehyde dimethyl acetal
  • Isothiocyanatopropionaldehyde dimethyl acetal

Uniqueness

Isothiocyanatoacetaldehyde dimethyl acetal is unique due to its combination of an isothiocyanate group and a dimethyl acetal group, which provides distinct reactivity and stability compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and applications .

Biological Activity

Isothiocyanatoacetaldehyde dimethyl acetal (IADMA) is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and agricultural sciences. This article reviews the biological activity of IADMA, focusing on its antimicrobial properties, potential therapeutic applications, and toxicity assessments.

  • Molecular Formula : C5_5H9_9NO2_2S
  • Molecular Weight : 147.19 g/mol
  • CAS Number : 75052-04-9

IADMA features both isothiocyanate and aldehyde functionalities, which contribute to its unique reactivity and biological activity. These structural characteristics allow it to interact with various biomolecules, including proteins and nucleic acids.

Antimicrobial Activity

IADMA has demonstrated considerable antimicrobial and antifungal activity. Studies have shown that compounds with isothiocyanate groups exhibit potent inhibitory effects against a range of pathogens. For instance, research indicates that IADMA can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural antimicrobial agents.

Table 1: Antimicrobial Activity of IADMA

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

Therapeutic Applications

The dual functionality of IADMA allows for diverse applications in drug design. Its ability to interact with cellular targets suggests potential uses in cancer therapy. For example, preliminary studies indicate that IADMA may exhibit anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer).

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of IADMA, the compound was tested against HEPG2 and MCF7 cell lines. The results indicated that:

  • HEPG2 Cell Line : Significant reduction in cell viability was observed at concentrations above 25 µM.
  • MCF7 Cell Line : Similar effects were noted, with IC50 values around 30 µM.

These findings suggest that IADMA could be further investigated for its potential as an anticancer agent.

Toxicity Assessment

Understanding the safety profile of IADMA is crucial for its application in therapeutic settings. Various toxicity studies have been conducted to assess its genotoxicity and repeated dose toxicity.

Genotoxicity Studies

Genotoxicity assessments using the Ames test have shown that IADMA does not induce mutations in bacterial strains at concentrations up to 5000 µg/plate, indicating a low risk for genotoxic effects .

Repeated Dose Toxicity

A study conducted on Sprague Dawley rats indicated no significant adverse effects at doses up to 600 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) was established at this dosage, suggesting that IADMA may be safe for use in further studies .

Properties

IUPAC Name

2-isothiocyanato-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLTWPRCKDMKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226022
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75052-04-9
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanatoacetaldehyde dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isothiocyanato-1,1-dimethoxyethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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